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Compound of Interest

Compound Name: 4-Methyl-1H-indol-3-amine

Cat. No.: B15252986

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structural characterization of 4-
Methyl-1H-indol-3-amine, a significant indole amine derivative. Due to the limited availability
of published experimental data for this specific molecule, this guide combines theoretical
predictions based on analogous compounds with general principles of spectroscopic analysis.
This document is intended to serve as a foundational resource for researchers engaged in the
synthesis, analysis, and application of this compound in fields such as medicinal chemistry and
materials science.

Molecular Structure and Properties

4-Methyl-1H-indol-3-amine, with the chemical formula CoH10Nz2, is a derivative of tryptamine.
The structure consists of an indole ring system, which is a bicyclic structure composed of a
benzene ring fused to a pyrrole ring, with a methyl group substituted at the fourth position and
an amine group at the third position.

Table 1: Predicted Physicochemical Properties of 4-Methyl-1H-indol-3-amine
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Property Value Source
Molecular Weight 146.19 g/mol Calculated
CoH1oN2 Calculated

InChl Key IXYCLMATGAAIBL- Predicted

UHFFFAOYSA-N

CAS Number 1018656-65-9 Tentative

Spectroscopic Characterization

Detailed experimental spectra for 4-Methyl-1H-indol-3-amine are not readily available in the
public domain. The following sections provide predicted spectroscopic data based on the
analysis of structurally similar compounds, including 4-methyl-1H-indole and various 3-
aminoindole derivatives.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technigue for elucidating the carbon-hydrogen framework of a
molecule.

Table 2: Predicted *H NMR Chemical Shifts for 4-Methyl-1H-indol-3-amine

Solvent: CDCl3
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Predicted Chemical

Coupling Constant

Proton . Multiplicity

Shift (ppm) (J, Hz)
NH (indole) 8.0-8.2 brs
H-2 7.0-7.2 S
H-5 71-73 t 75-8.0
H-6 6.9-7.1 d 7.5-8.0
H-7 7.3-75 d 7.5-8.0
CHs 24-2.6 S
NH:2 15-25 brs

Table 3: Predicted 3C NMR Chemical Shifts for 4-Methyl-1H-indol-3-amine

Solvent: CDCIz

Carbon Predicted Chemical Shift (ppm)
C-2 ~123
C-3 ~115
C-3a ~128
C-4 ~130
C-5 ~120
C-6 ~122
C-7 ~111
C-7a ~136
CHs ~18
Infrared (IR) Spectroscopy
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IR spectroscopy is used to identify the functional groups present in a molecule. The spectrum
of 4-Methyl-1H-indol-3-amine is expected to show characteristic absorption bands for the N-H
and C-N bonds of the amine and indole groups, as well as aromatic C-H and C=C vibrations.

Table 4: Predicted IR Absorption Frequencies for 4-Methyl-1H-indol-3-amine

Predicted Wavenumber

Functional Group Intensity
(cm™)

N-H stretch (indole) 3400 - 3500 Medium

N-H stretch (primary amine) 3300 - 3400 (two bands) Medium

Aromatic C-H stretch 3000 - 3100 Medium

Aliphatic C-H stretch 2850 - 2960 Medium

C=C stretch (aromatic) 1580 - 1620 Medium-Strong

N-H bend (primary amine) 1550 - 1650 Strong

C-N stretch 1200 - 1350 Medium

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern
of a molecule. For 4-Methyl-1H-indol-3-amine, electron ionization (EI) would likely result in a
molecular ion peak (M*) corresponding to its molecular weight.

Table 5: Predicted Mass Spectrometry Data for 4-Methyl-1H-indol-3-amine

lon Predicted m/z
[M]* 146
[M-NHz]* 130
[M-CHs]* 131

Experimental Protocols
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Detailed experimental protocols for the synthesis and characterization of 4-Methyl-1H-indol-3-
amine are not explicitly available. However, a general workflow for its synthesis and analysis
can be proposed based on standard organic chemistry techniques.

Synthesis Workflow

A plausible synthetic route to 4-Methyl-1H-indol-3-amine would involve the reduction of a
corresponding nitro or cyano precursor.

4-Methyl-1H-indole —>_—> 4-Methyl-3-nitro-1H-indole —>_—> 4-Methyl-1H-indol-3-amine

Click to download full resolution via product page

Caption: Proposed synthetic workflow for 4-Methyl-1H-indol-3-amine.

Characterization Workflow

Following synthesis, the product would be purified and its structure confirmed using a suite of
analytical techniques.

Crude Product —>_—> Pure Product |——» Structural Confirmation

Click to download full resolution via product page

Caption: General workflow for the purification and structural characterization.

Signaling Pathways and Biological Activity
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There is currently no specific information available in the scientific literature regarding the
involvement of 4-Methyl-1H-indol-3-amine in any signaling pathways or its specific biological
activities. Indole derivatives are known to interact with various biological targets, and further
research is required to elucidate the pharmacological profile of this particular compound.

Conclusion

This technical guide provides a summary of the predicted structural and spectroscopic
characteristics of 4-Methyl-1H-indol-3-amine. While experimental data for this specific
molecule is scarce, the information presented here, based on the analysis of related
compounds, offers a valuable starting point for researchers. The synthesis and comprehensive
characterization of 4-Methyl-1H-indol-3-amine would be a valuable contribution to the field of
medicinal and materials chemistry, enabling further exploration of its potential applications. It is
recommended that any future work on this compound includes rigorous experimental validation
of the data predicted in this guide.

 To cite this document: BenchChem. [Structural Characterization of 4-Methyl-1H-indol-3-
amine: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b15252986#4-methyl-1h-indol-3-amine-structural-
characterization]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.
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